molecular formula C6H8N2O2 B3048105 Methyl 2-(1H-imidazol-2-yl)acetate CAS No. 1564-48-3

Methyl 2-(1H-imidazol-2-yl)acetate

Cat. No.: B3048105
CAS No.: 1564-48-3
M. Wt: 140.14 g/mol
InChI Key: SXDQVXFVMMLCCV-UHFFFAOYSA-N
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Description

Methyl 2-(1H-imidazol-2-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl ester group attached to the imidazole ring via an acetate linkage. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-imidazol-2-yl)acetate typically involves the cyclization of amido-nitriles or the reaction of imidazole derivatives with appropriate reagents. One common method involves the reaction of 2-lithio-1-methyl-1H-imidazole with methyl chloroacetate under controlled conditions to yield the desired product . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-imidazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Methyl 2-(1H-imidazol-2-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the acetate group but shares the imidazole core structure.

    2-Methylimidazole: Similar structure but with a methyl group at the 2-position instead of an acetate group.

    Imidazole-1-acetic acid: Contains an acetic acid group instead of a methyl ester.

Uniqueness

Methyl 2-(1H-imidazol-2-yl)acetate is unique due to the presence of both the imidazole ring and the methyl ester group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

methyl 2-(1H-imidazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6(9)4-5-7-2-3-8-5/h2-3H,4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDQVXFVMMLCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469093
Record name Methyl (1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564-48-3
Record name Methyl (1H-imidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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